6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20188886
InChI: InChI=1S/C8H6BrN3O2/c1-4-2-5(9)3-12-6(4)10-11-7(12)8(13)14/h2-3H,1H3,(H,13,14)
SMILES:
Molecular Formula: C8H6BrN3O2
Molecular Weight: 256.06 g/mol

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC20188886

Molecular Formula: C8H6BrN3O2

Molecular Weight: 256.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
IUPAC Name 6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H6BrN3O2/c1-4-2-5(9)3-12-6(4)10-11-7(12)8(13)14/h2-3H,1H3,(H,13,14)
Standard InChI Key FQFCHSFOGIFREF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN2C1=NN=C2C(=O)O)Br

Introduction

Chemical Structure and Nomenclature

Structural Characteristics

The compound’s core consists of a fused bicyclic system: a pyridine ring conjugated with a triazole ring. The bromine atom at position 6 introduces electron-withdrawing effects, while the methyl group at position 8 enhances lipophilicity. The carboxylic acid at position 3 enables hydrogen bonding and salt formation, critical for solubility and biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC8H6BrN3O2\text{C}_8\text{H}_6\text{BrN}_3\text{O}_2
Molecular Weight256.06 g/mol
IUPAC Name6-bromo-8-methyl-[1, triazolo[4,3-a]pyridine-3-carboxylic acid
Canonical SMILESCC1=CC(=CN2C1=NN=C2C(=O)O)Br
InChI KeyFQFCHSFOGIFREF-UHFFFAOYSA-N

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

  • Triazolopyridine Core Formation: Cyclization of enaminonitriles with benzohydrazides under basic conditions.

  • Methylation: Introduction of the methyl group at position 8 using methyl iodide or dimethyl sulfate.

  • Carboxylation: Reaction with carbon dioxide under basic conditions to install the carboxylic acid group.

Industrial Production

Industrial methods prioritize scalability and cost efficiency. Continuous flow reactors and automated platforms are employed to enhance yield and purity. MolCore BioPharmatech reports producing the compound at ≥97% purity under ISO-certified conditions .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.4132 mM in DMSO at 10 mM concentration) . Stability tests recommend storage at -20°C for up to one month or -80°C for six months to prevent degradation .

Applications in Scientific Research

Pharmaceutical Intermediates

As a high-purity API intermediate, this compound is critical in synthesizing kinase inhibitors and antimicrobial agents. Its bromine atom serves as a handle for cross-coupling reactions, enabling diversification of the triazolopyridine core .

Materials Science

The planar aromatic system and functional groups make it a candidate for organic semiconductors and metal-organic frameworks (MOFs). Research is ongoing to exploit its electronic properties in optoelectronic devices.

Comparison with Related Compounds

Positional Isomers

  • 6-Bromo-[1,2,] triazolo[4,3-a]pyridine-8-carboxylic Acid Hydrate (CAS No. X203480): Differs in the carboxylic acid position (8 vs. 3), altering hydrogen-bonding patterns and solubility .

  • 6-Bromo- triazolo[4,3-a]pyridine-3-thiol: Replaces the carboxylic acid with a thiol group, enhancing metal coordination capacity.

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey Functional Group
6-Bromo-8-methyl-triazolo[4,3-a]pyridine-3-carboxylic acidC8H6BrN3O2\text{C}_8\text{H}_6\text{BrN}_3\text{O}_2Carboxylic acid
6-Bromo-triazolo[4,3-a]pyridine-8-carboxylic acid hydrateC7H6BrN3O3\text{C}_7\text{H}_6\text{BrN}_3\text{O}_3Carboxylic acid (position 8)
6-Bromo-triazolo[4,3-a]pyridine-3-thiolC6H4BrN3S\text{C}_6\text{H}_4\text{BrN}_3\text{S}Thiol

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